Cas no 1825662-24-5 (3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile)

3-(Octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile is a specialized heterocyclic compound featuring a fused benzoxazine ring system linked to a sulfonyl-substituted pyridine carbonitrile moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The octahydro-1,4-benzoxazine core contributes to conformational rigidity, while the sulfonyl group enhances electrophilic character, facilitating nucleophilic substitution reactions. The pyridine-2-carbonitrile moiety offers additional sites for functionalization, making it a versatile intermediate for synthesizing biologically active derivatives. Its balanced lipophilicity and steric profile may improve bioavailability in drug design. The compound's stability under standard conditions further supports its use in multi-step synthetic routes.
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile structure
1825662-24-5 structure
商品名:3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
CAS番号:1825662-24-5
MF:C14H17N3O3S
メガワット:307.36808180809
CID:6585193
PubChem ID:106545595

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • AKOS030729648
    • 3-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-ylsulfonyl)pyridine-2-carbonitrile
    • EN300-6629637
    • 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
    • Z1863970215
    • 1825662-24-5
    • インチ: 1S/C14H17N3O3S/c15-10-11-14(6-3-7-16-11)21(18,19)17-8-9-20-13-5-2-1-4-12(13)17/h3,6-7,12-13H,1-2,4-5,8-9H2
    • InChIKey: KIJDSTLJFYTZHN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(C#N)=NC=CC=1)(N1CCOC2CCCCC12)(=O)=O

計算された属性

  • せいみつぶんしりょう: 307.09906259g/mol
  • どういたいしつりょう: 307.09906259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 521
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6629637-2.5g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
2.5g
$2071.0 2025-03-13
Enamine
EN300-6629637-0.05g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
0.05g
$888.0 2025-03-13
Enamine
EN300-6629637-1.0g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
1.0g
$1057.0 2025-03-13
Enamine
EN300-6629637-5.0g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
5.0g
$3065.0 2025-03-13
Enamine
EN300-6629637-10.0g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
10.0g
$4545.0 2025-03-13
Enamine
EN300-6629637-0.25g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
0.25g
$972.0 2025-03-13
Enamine
EN300-6629637-0.5g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
0.5g
$1014.0 2025-03-13
Enamine
EN300-6629637-0.1g
3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile
1825662-24-5 95.0%
0.1g
$930.0 2025-03-13

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile 関連文献

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrileに関する追加情報

Introduction to 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile (CAS No. 1825662-24-5)

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1825662-24-5, represents a unique structural motif that combines a pyridine core with an octahydro-1,4-benzoxazine scaffold, terminated with a nitrile group. The presence of these functional groups imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The octahydro-2H-1,4-benzoxazine-4-sulfonyl moiety is particularly noteworthy due to its potential biological activity. Benzoxazine derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a sulfonamide group at the 4-position of the benzoxazine ring enhances the compound's solubility and bioavailability, which are critical factors in the design of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in critical metabolic pathways, making it a potential lead compound for the development of treatments against metabolic disorders and other diseases.

In addition to its structural complexity, 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile exhibits interesting spectroscopic properties. The nitrile group contributes to strong absorbance in the ultraviolet-visible (UV-Vis) region, which can be exploited for analytical detection and quantification purposes. This feature is particularly valuable in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques, where the compound can be easily identified and characterized.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group necessitates careful handling to avoid unwanted side reactions. However, recent improvements in synthetic methodologies have made it possible to produce 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile with high yield and purity. These advancements are crucial for enabling further preclinical and clinical studies.

One of the most exciting aspects of 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile is its potential application in the development of novel antibiotics. The combination of a pyridine ring and a sulfonamide moiety has been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Preliminary studies have demonstrated promising results in vitro against several resistant bacterial strains, suggesting that this compound may offer a new strategy for combating antibiotic-resistant infections.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile interacts with bacterial enzymes such as penicillin-binding proteins (PBPs). These simulations have provided valuable insights into the compound's mechanism of action and have guided the optimization process to enhance its efficacy.

Another area where this compound shows promise is in neurodegenerative disease research. The pyridine core is known to cross the blood-brain barrier, making it an attractive scaffold for developing central nervous system (CNS) drugs. Early studies suggest that 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile may interact with receptors involved in neuroprotection and inflammation, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease.

The sulfonamide group also contributes to the compound's potential as an anti-inflammatory agent. Sulfonamides are well-known for their ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes 3-(octahydro-2H-1,4-benzoxazine)-4-sulfonyl]pyridine}-carbonitrile\* a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

In conclusion,3-(octahydro--\*benzoxazine\*-sulfonyl]pyridine}-carbonitrile\* (CAS No.\*182566}-24\*-5\) is a versatile organic compound with significant potential in pharmaceutical research.\ Its unique structure,\* combining a pyridine core with an octahydro--\*benzoxazine\*-sulfonyl moiety,\* makes it an attractive candidate for further exploration.\ Recent studies have highlighted its potential applications in antibiotic development,\* neurodegenerative disease research,\* and anti-inflammatory therapy.\ As computational chemistry continues to advance,\* so too will our understanding of how this compound interacts with biological targets.\ With continued research,\* \*\*\*\*\*\*\*\*\*\*\*\*\*\*it may one day contribute to the development of life-changing therapies.\*

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